

Comparative analysis of ACHN-975 against different bacterial species

Author: BenchChem Technical Support Team. Date: December 2025



ACHN-975: A Comparative Analysis of its Antibacterial Efficacy

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the investigational LpxC inhibitor, **ACHN-975**, against a range of Gram-negative bacterial species. The data presented herein is compiled from publicly available research to facilitate an objective evaluation of its antibacterial potential.

Executive Summary

ACHN-975 is a potent and selective inhibitor of UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC), an essential enzyme in the lipid A biosynthetic pathway of most Gram-negative bacteria.[1][2] By targeting this novel mechanism, ACHN-975 demonstrates significant in vitro activity against a spectrum of clinically relevant pathogens, including multidrug-resistant (MDR) strains of Pseudomonas aeruginosa and various Enterobacteriaceae.[3][4] Despite its promising preclinical profile, the clinical development of ACHN-975 was halted due to off-target side effects.[5][6] This guide offers a detailed look at its performance data and the experimental methodologies used to generate it.

Comparative Antibacterial Activity



The in vitro potency of **ACHN-975** has been evaluated against a variety of Gram-negative bacteria. The following tables summarize the minimum inhibitory concentration (MIC) data, providing a quantitative comparison of its activity across different species.

Table 1: ACHN-975 MIC Distribution against Pseudomonas aeruginosa

Isolate Type	MIC ₅₀ (μg/mL)	MIC ₉₀ (μg/mL)	MIC Range (μg/mL)
All isolates	0.06	0.25	≤ 0.06 - 2
Wild-Type	-	-	≤ 0.25
Carbapenem- Resistant (MBL- negative)	-	-	-
Metallo-β-lactamase (MBL)-producers	-	-	-

Data sourced from multiple studies.[1][4]

Table 2: ACHN-975 MIC Distribution against Enterobacteriaceae

Organism Group	MIC ₅₀ (μg/mL)	MIC ₉₀ (μg/mL)	MIC Range (μg/mL)
All Enterobacteriaceae	0.5	2	≤ 0.5 - 2
ESBL-producing isolates	-	1	-
Carbapenemase- producing isolates	-	1	-
Citrobacter freundii & Enterobacter spp. (de- repressed AmpC)	0.5	1	≤1

Data compiled from studies on a diverse panel of clinical isolates.[7]



Table 3: Specific ACHN-975 MICs for Select Gram-Negative Species

Bacterial Species	Strain	MIC (μg/mL)
Pseudomonas aeruginosa	APAE1064	0.12
Pseudomonas aeruginosa	APAE1232	0.06
Pseudomonas aeruginosa	ATCC 27853	0.25
Escherichia coli	ATCC 25922	Bioactive (MIC ≤ 4)
Klebsiella pneumoniae	ATCC 43816	Bioactive (MIC ≤ 4)
Yersinia enterocolitica	-	Bioactive (MIC ≤ 4)

Specific MIC values provide a granular view of ACHN-975's potency.[1][8]

Mechanism of Action: LpxC Inhibition

ACHN-975 exerts its bactericidal effect by inhibiting the LpxC enzyme, which catalyzes the first committed step in the biosynthesis of lipid A, the lipid anchor of lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria.[2] This disruption of the outer membrane synthesis leads to bacterial cell death.



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Caption: Inhibition of the Lipid A biosynthetic pathway by ACHN-975.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of **ACHN-975**.





Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[5]

- 1. Preparation of Materials:
- Bacterial Strains: Overnight cultures of test bacteria grown on non-selective agar plates (e.g., blood agar).
- Media: Cation-adjusted Mueller-Hinton Broth (CAMHB).
- Antimicrobial Agent: ACHN-975 stock solution of known concentration.
- Equipment: Sterile 96-well U-bottom microtiter plates, multichannel pipettes, spectrophotometer, incubator.
- 2. Inoculum Preparation:
- Select isolated colonies from the agar plate and suspend them in sterile saline or broth.
- Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
- Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
- 3. Antimicrobial Dilution Series:
- Perform serial twofold dilutions of the ACHN-975 stock solution in CAMHB in the microtiter plate to achieve the desired concentration range.
- 4. Inoculation and Incubation:
- Inoculate each well of the microtiter plate containing the antimicrobial dilutions with the prepared bacterial suspension.

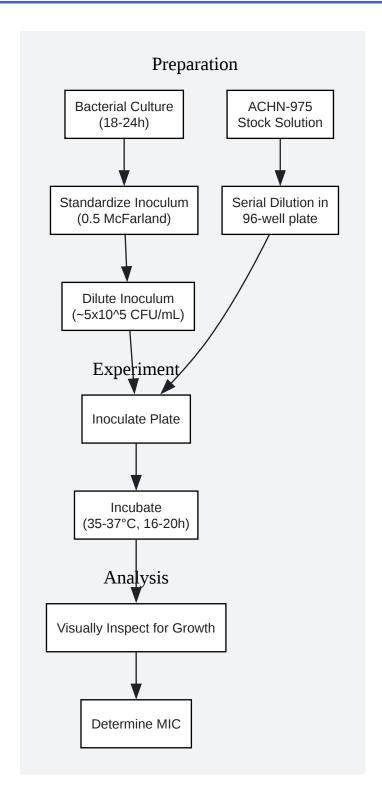






- Include a growth control (no antimicrobial) and a sterility control (no bacteria).
- Incubate the plates at 35-37°C for 16-20 hours in ambient air.
- 5. Interpretation of Results:
- The MIC is defined as the lowest concentration of **ACHN-975** that completely inhibits visible bacterial growth.





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Caption: Workflow for MIC determination via broth microdilution.

Time-Kill Assay



This assay determines the rate of bacterial killing by an antimicrobial agent over time.[9][10]

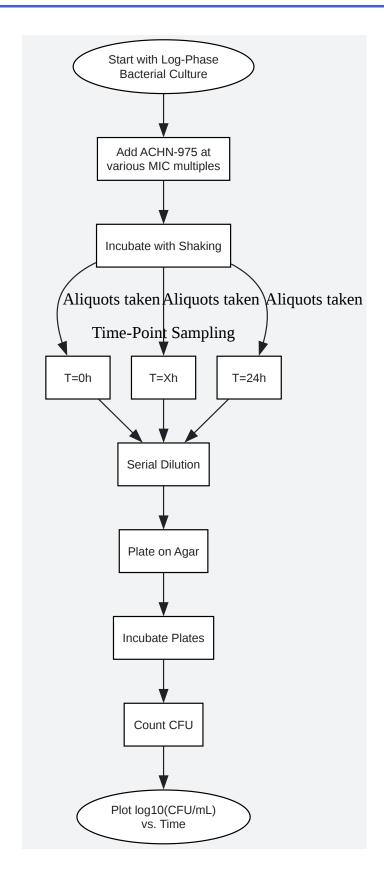
1. Preparation:

- Prepare a standardized bacterial inoculum in the mid-logarithmic growth phase (approximately 1-5 x 10⁵ CFU/mL) in a suitable broth (e.g., CAMHB).
- Prepare **ACHN-975** solutions at various concentrations (e.g., 1x, 2x, 4x MIC).

2. Procedure:

- Add the ACHN-975 solutions to the bacterial suspensions. Include a growth control without the antimicrobial agent.
- Incubate the cultures at 37°C with shaking.
- At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw aliquots from each culture.
- Perform serial tenfold dilutions of the aliquots in sterile saline.
- Plate the dilutions onto agar plates and incubate for 18-24 hours.
- 3. Data Analysis:
- Count the number of colonies on the plates to determine the CFU/mL at each time point.
- Plot the log10 CFU/mL versus time to generate time-kill curves.
- Bactericidal activity is typically defined as a ≥3-log₁₀ reduction (99.9% killing) in CFU/mL compared to the initial inoculum.[9]





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Caption: Experimental workflow for a time-kill assay.



Conclusion

ACHN-975 demonstrates potent in vitro bactericidal activity against a range of clinically significant Gram-negative pathogens, including multidrug-resistant isolates. Its novel mechanism of action, targeting the essential LpxC enzyme, makes it a valuable tool for research and a continued point of interest in the development of new antibiotics. While its clinical progression was halted, the data from its preclinical evaluation provides a strong foundation for the development of future LpxC inhibitors with improved safety profiles.

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- To cite this document: BenchChem. [Comparative analysis of ACHN-975 against different bacterial species]. BenchChem, [2025]. [Online PDF]. Available at:



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